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Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Bis-
PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker commonly utilized in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of

this linker is critical for the successful design, synthesis, and application of the resulting

PROTAC molecules. This document summarizes known solubility data, discusses anticipated

stability based on the chemical properties of its constituent polyethylene glycol (PEG) and

carboxylic acid moieties, and provides detailed experimental protocols for researchers to

determine these parameters in their own laboratories.

Introduction
Bis-PEG1-C-PEG1-CH2COOH (CAS No. 2358775-67-2) is a homobifunctional crosslinker

featuring two carboxylic acid groups separated by a flexible polyethylene glycol spacer.[1][2] Its

structure is designed to bridge an E3 ligase ligand and a target protein ligand in a PROTAC,

facilitating the ubiquitination and subsequent degradation of the target protein.[3] The length

and hydrophilicity of the PEG chain can significantly influence the solubility, permeability, and

pharmacokinetic properties of the final PROTAC conjugate. The terminal carboxylic acids

provide reactive handles for conjugation to amine-containing moieties via amide bond

formation.[1][2] This guide will delve into the critical aspects of solubility and stability that are

paramount for its effective use in drug development.
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Chemical and Physical Properties
A summary of the basic chemical and physical properties of Bis-PEG1-C-PEG1-CH2COOH is

provided in the table below.

Property Value Reference

CAS Number 2358775-67-2 [3][4][5][6][7]

Molecular Formula C16H30O8 [3][4]

Molecular Weight 350.40 g/mol [3]

Appearance Off-white to yellow oil [3]

Storage (Pure Form) -20°C for up to 3 years [3]

Storage (In Solvent)
-80°C for up to 6 months;

-20°C for up to 1 month
[3]

Solubility Profile
The solubility of Bis-PEG1-C-PEG1-CH2COOH is a key parameter for its handling, reaction

setup, and the formulation of any resulting conjugates. While comprehensive data is limited,

the presence of the hydrophilic PEG chain and two polar carboxylic acid groups suggests good

solubility in polar organic solvents and aqueous buffers at appropriate pH.

Quantitative Solubility Data
The following table summarizes the known and anticipated solubility of Bis-PEG1-C-PEG1-
CH2COOH. It is important to note that only the solubility in DMSO is based on published data;

other values are estimates based on the properties of similar PEGylated dicarboxylic acids.

Researchers should determine the solubility in their specific solvent systems experimentally.
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Solvent
Solubility
(mg/mL)

Molar
Concentration
(mM)

Notes Reference

DMSO 100 285.39

Ultrasonic

assistance may

be required.

DMSO is

hygroscopic,

which can affect

solubility.

[3]

Water (pH > 7) > 50 (Estimated)
> 142.7

(Estimated)

Solubility is pH-

dependent due

to the carboxylic

acid groups. At

pH values above

the pKa, the

carboxylate form

is more soluble.

Ethanol > 50 (Estimated)
> 142.7

(Estimated)

Generally soluble

in lower-chain

alcohols.

Methanol > 50 (Estimated)
> 142.7

(Estimated)

Generally soluble

in lower-chain

alcohols.

Dichloromethane > 25 (Estimated)
> 71.3

(Estimated)

Moderately

soluble.

Acetonitrile > 25 (Estimated)
> 71.3

(Estimated)

Moderately

soluble.

Experimental Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of Bis-PEG1-C-PEG1-CH2COOH
in a solvent of interest.
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Preparation

Solubilization

Equilibration

Analysis

Weigh 10 mg of Bis-PEG1-C-PEG1-CH2COOH

Add 100 µL of solvent to create a 100 mg/mL slurry

Vortex for 2 minutes

Sonicate for 10 minutes

Visually inspect for undissolved material

Incubate at room temperature for 24 hours

If undissolved

Centrifuge at 10,000 x g for 10 minutes

Carefully collect the supernatant

Determine concentration (e.g., by HPLC-UV or LC-MS)

Click to download full resolution via product page

Figure 1. Workflow for solubility determination.
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Methodology:

Preparation: Accurately weigh a specific amount of Bis-PEG1-C-PEG1-CH2COOH into a

vial. Add a small, precise volume of the test solvent to create a high-concentration slurry.

Solubilization: Vigorously mix the sample using a vortex mixer. If solids persist, use an

ultrasonic bath to aid dissolution.

Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for a

sufficient time (e.g., 24 hours) to ensure saturation.

Separation: Centrifuge the sample to pellet any undissolved solid.

Quantification: Carefully remove an aliquot of the supernatant and determine its

concentration using a suitable analytical method such as HPLC or LC-MS. The resulting

concentration is the solubility of the compound in that solvent at the specified temperature.

Stability Profile
The stability of Bis-PEG1-C-PEG1-CH2COOH is crucial for its storage, handling during

conjugation reactions, and the in-vivo performance of the resulting PROTAC. Degradation can

occur through several pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability
The polyether backbone of PEG is generally stable to hydrolysis.[8] However, if ester bonds

were present from a particular synthesis route (which is not the case for the primary structure of

this molecule), they could be susceptible to hydrolysis, especially at acidic or basic pH.[9] The

primary structure of Bis-PEG1-C-PEG1-CH2COOH does not contain ester linkages,

suggesting good hydrolytic stability.

Oxidative Stability
The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be

initiated by heat, light, or the presence of transition metals.[10] This process can lead to chain

cleavage and the formation of various degradation products. It is advisable to store the

compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light.
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Thermal Stability
PEG compounds can undergo thermal degradation at elevated temperatures. Studies have

shown that PEG can degrade at temperatures as low as 63-75°C, particularly in the presence

of oxygen.[11][12] Thermal degradation can proceed via random chain scission.[13] For short

heating periods during chemical reactions, it is advisable to keep temperatures as low as

feasible. For long-term storage, the recommended temperature is -20°C.[3]

pH Stability
The stability of the molecule is expected to be good across a range of pH values. However,

extreme pH conditions, especially when combined with high temperatures, could potentially

accelerate degradation of the PEG backbone. The carboxylic acid groups themselves are

stable, but their ionization state is pH-dependent, which will affect the molecule's overall charge

and solubility.

Enzymatic Stability
The polyether backbone of PEG is generally considered to be resistant to enzymatic

degradation in mammalian systems.[14] However, some studies have suggested that certain

enzymes, such as cholesterol esterase, may be capable of hydrolyzing ester bonds if they are

present.[14] As this specific linker does not contain ester bonds, significant enzymatic

degradation is not anticipated.

Summary of Anticipated Stability
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Condition Anticipated Stability
Potential Degradation
Pathway

Aqueous Buffers (pH 4-8) High Minimal degradation expected.

Strong Acid/Base Moderate

Potential for accelerated

oxidation of the PEG

backbone.

Elevated Temperature (>60°C) Low to Moderate

Thermal and oxidative

degradation of the PEG chain.

[15][16]

Presence of Oxidizing Agents Low
Oxidation of the PEG

backbone.

Presence of

Proteases/Esterases
High

The molecule lacks common

enzymatic cleavage sites.

Long-term Storage (-20°C,

inert atm.)
High

Recommended storage

condition to minimize

degradation.[3]

Experimental Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of Bis-PEG1-C-PEG1-
CH2COOH under various conditions.
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Sample Preparation

Incubation

Analysis

Prepare a stock solution in an appropriate solvent (e.g., DMSO)

Dilute stock into different test buffers (e.g., pH 4, 7.4, 9)

Incubate samples under various conditions (e.g., 4°C, 25°C, 40°C)

Take aliquots at multiple time points (e.g., 0, 24, 48, 72 hours)

Quench reaction if necessary (e.g., by freezing)

Analyze samples by HPLC or LC-MS

Quantify the remaining parent compound

Click to download full resolution via product page

Figure 2. Experimental workflow for stability assessment.

Methodology:
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Sample Preparation: Prepare a stock solution of Bis-PEG1-C-PEG1-CH2COOH in a suitable

organic solvent (e.g., DMSO). Dilute this stock solution into the desired aqueous buffers

(e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0) to a final concentration

suitable for analysis.

Incubation: Aliquot the solutions into multiple vials and incubate them under the desired test

conditions (e.g., different temperatures, exposure to light). Include a control sample stored at

-80°C.

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial

from each condition.

Quenching: If necessary, quench any potential degradation by adding an organic solvent

and/or freezing the sample immediately at -80°C.

Quantification: Analyze all samples by a validated stability-indicating HPLC or LC-MS

method. Calculate the percentage of the parent compound remaining at each time point

relative to the time zero sample.

Conclusion
Bis-PEG1-C-PEG1-CH2COOH is a valuable tool in the development of PROTACs. Its solubility

and stability are critical parameters that influence its utility. This guide has summarized the

available data and provided a framework for its experimental characterization. Based on its

structure, the molecule is expected to have good solubility in polar solvents and aqueous

buffers (at neutral to basic pH) and to be reasonably stable under typical laboratory and

physiological conditions. However, care should be taken to avoid high temperatures and

oxidizing conditions to prevent degradation of the PEG backbone. The provided experimental

protocols offer a starting point for researchers to generate specific data for their unique

applications, ensuring the quality and reliability of their results.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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